3-formyl-1H-indole-5-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-formyl-1H-indole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-5-7-4-11-9-2-1-6(10(13)14)3-8(7)9/h1-5,11H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXSUQLMUWDUDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=CN2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148563-41-1 | |
| Record name | 3-formyl-1H-indole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Rising Therapeutic Potential of Indole-5-Carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Indole Scaffold as a Cornerstone in Medicinal Chemistry
The indole nucleus, a bicyclic aromatic heterocycle, stands as one of nature's most prolific and versatile scaffolds for biologically active compounds.[1] Its unique structure, capable of engaging in various non-covalent interactions with biological macromolecules, has made it a "privileged" motif in medicinal chemistry.[2] From essential amino acids like tryptophan to potent alkaloids and modern synthetic drugs, the indole ring is a recurring feature in molecules that modulate profound physiological and pathological processes. This guide focuses on a specific, yet increasingly important, subclass: novel derivatives of indole-5-carboxylic acid. The strategic placement of the carboxylic acid group at the 5-position provides a crucial handle for synthetic modification and a key interaction point with biological targets, opening up a rich landscape for the design of new therapeutic agents. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing insights into the synthesis, biological activities, and mechanistic underpinnings of these promising compounds.
Synthetic Strategies for Novel Indole-5-Carboxylic Acid Derivatives
The generation of diverse libraries of indole-5-carboxylic acid derivatives is fundamental to exploring their therapeutic potential. A variety of synthetic methodologies, ranging from classical indole syntheses to modern catalytic approaches, can be employed. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
One of the most established methods for indole synthesis is the Fischer indole synthesis . This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which can be readily prepared from a substituted phenylhydrazine and an appropriate ketone or aldehyde. For the synthesis of indole-5-carboxylic acid derivatives, a 4-carboxyphenylhydrazine starting material is typically utilized.[3][4]
More contemporary methods, such as palladium-catalyzed cross-coupling reactions , offer greater flexibility and functional group tolerance. These approaches have become indispensable in modern medicinal chemistry for the construction of complex molecular architectures.
Below is a generalized workflow for the synthesis and initial biological screening of novel indole-5-carboxylic acid derivatives:
Caption: A generalized workflow for the synthesis and biological evaluation of novel indole-5-carboxylic acid derivatives.
Anticancer Activity: Targeting Key Signaling Pathways
A significant body of research has highlighted the potential of indole derivatives as potent anticancer agents.[5] These compounds can exert their effects through a multitude of mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival, induction of apoptosis, and disruption of the cell cycle.
Mechanism of Action: Inhibition of Kinases and Topoisomerases
Many indole-5-carboxylic acid derivatives exhibit their anticancer effects by targeting protein kinases, which are crucial regulators of cellular signaling pathways that are often dysregulated in cancer.[6][7] The mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade that controls cell growth, proliferation, and differentiation, and its aberrant activation is a hallmark of many cancers.[8]
Another important target for anticancer drugs is the family of topoisomerase enzymes, which are essential for resolving DNA topological problems during replication and transcription.[9] Inhibition of topoisomerases leads to the accumulation of DNA strand breaks and ultimately triggers apoptosis.[10]
The following diagram illustrates the modulation of the MAPK signaling pathway by indole derivatives, leading to the induction of apoptosis through the caspase cascade.
Caption: Inhibition of the MAPK pathway and induction of apoptosis by indole-5-carboxylic acid derivatives.
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected indole-5-carboxylic acid derivatives against various cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit 50% of cell growth.
| Compound ID | Cancer Cell Line | Target | IC50 (µM) | Reference |
| 5f | SMMC-7721 (Hepatocarcinoma) | Topoisomerase IIα | 0.56 ± 0.08 | [10] |
| 5f | HepG2 (Hepatocarcinoma) | Topoisomerase IIα | 0.91 ± 0.13 | [10] |
| HB5 | HepG2 (Hepatocarcinoma) | EGFR Tyrosine Kinase | Not specified, but lowest IC50 in study | |
| Indole-3-carboxylic acid | RAW 264.7 (Macrophage) | IL-1β | 4.38 | [11] |
| Compound 2 | LNCaP (Prostate Cancer) | Not specified | More potent than primaquine |
Antimicrobial Activity: A Renewed Arsenal Against Drug Resistance
The emergence of multidrug-resistant pathogens poses a significant threat to global health. Indole derivatives have shown considerable promise as a new class of antimicrobial agents with novel mechanisms of action.[12][13]
Mechanism of Action: Membrane Disruption and Beyond
One of the primary antimicrobial mechanisms of indole derivatives involves the disruption of bacterial cell membranes.[14] This can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. Some indole compounds can also interfere with other essential bacterial processes, such as biofilm formation and quorum sensing.[15]
The following diagram illustrates the proposed mechanism of bacterial membrane disruption by indole derivatives.
Caption: Proposed mechanism of bacterial membrane disruption by indole-5-carboxylic acid derivatives.
Quantitative Data: Antimicrobial Activity
The following table summarizes the in vitro antimicrobial activity of selected indole derivatives against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) represents the lowest concentration of the compound that inhibits visible growth of the microorganism.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 8 | Enterobacter cloacae | 4-30 | [16] |
| Compound 15 | Trichoderma viride | 8-15 | [16] |
| 5-iodoindole | Extensively Drug-Resistant Acinetobacter baumannii | 64 | [15] |
| 3-methylindole | Extensively Drug-Resistant Acinetobacter baumannii | 64 | [15] |
| Compound 5d | Methicillin-resistant Staphylococcus aureus (MRSA) | 37.9–113.8 (µM) | [17] |
| Compound 3a | Staphylococcus aureus & Escherichia coli | 0.25-8 | [18] |
Anti-inflammatory Activity: Modulating the Immune Response
Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and certain types of cancer. Indole derivatives have demonstrated potent anti-inflammatory properties, primarily through the modulation of key signaling pathways involved in the inflammatory response.[19][20]
Mechanism of Action: Inhibition of NF-κB Signaling
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[21] In response to pro-inflammatory stimuli, such as lipopolysaccharide (LPS), NF-κB is activated and translocates to the nucleus, where it induces the expression of a wide range of pro-inflammatory genes, including cytokines like TNF-α and IL-6. Several indole derivatives have been shown to inhibit the NF-κB signaling pathway, thereby suppressing the production of these inflammatory mediators.[6][22][23]
The following diagram illustrates the inhibition of the NF-κB signaling pathway by indole derivatives.
Caption: Inhibition of the NF-κB signaling pathway by indole-5-carboxylic acid derivatives.
Experimental Protocols
This section provides detailed, step-by-step methodologies for key in vitro assays commonly used to evaluate the biological activity of novel indole-5-carboxylic acid derivatives.
Protocol 1: In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well microplates
-
Indole-5-carboxylic acid derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the indole derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[19]
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microplates
-
Indole-5-carboxylic acid derivatives
-
Positive control antibiotic/antifungal
-
Microplate reader or visual inspection
Procedure:
-
Prepare a serial two-fold dilution of the indole derivatives in the broth medium in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism.
-
Add the microbial inoculum to each well of the microplate.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth.
Protocol 3: In Vitro Anti-inflammatory Activity (Cytokine Release Assay)
This assay measures the ability of a compound to inhibit the release of pro-inflammatory cytokines from immune cells, such as macrophages, stimulated with an inflammatory agent like LPS.[21][24]
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Indole-5-carboxylic acid derivatives
-
ELISA kits for TNF-α and IL-6
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the indole derivatives for a specified time.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for a defined period (e.g., 24 hours).
-
Collect the cell culture supernatants.
-
Quantify the concentration of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Calculate the percentage of cytokine inhibition.
Conclusion and Future Directions
Indole-5-carboxylic acid derivatives represent a highly promising class of compounds with a broad spectrum of biological activities. Their amenability to synthetic modification allows for the fine-tuning of their pharmacological properties, making them attractive candidates for the development of novel therapeutics for a range of diseases, including cancer, infectious diseases, and inflammatory disorders. Future research in this area should focus on:
-
Expansion of Chemical Diversity: The exploration of novel synthetic methodologies to generate more diverse libraries of indole-5-carboxylic acid derivatives.
-
Mechanism of Action Studies: In-depth investigations into the molecular targets and signaling pathways modulated by these compounds to gain a deeper understanding of their therapeutic effects.
-
In Vivo Efficacy and Safety: Preclinical studies in animal models to evaluate the in vivo efficacy, pharmacokinetics, and safety profiles of lead compounds.
-
Structure-Activity Relationship (SAR) Elucidation: Comprehensive SAR studies to guide the rational design of more potent and selective derivatives.
The continued exploration of the rich chemical space of indole-5-carboxylic acid derivatives holds immense potential for the discovery of next-generation therapies to address unmet medical needs.
References
- 1. Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsr.com [ijpsr.com]
- 3. benchchem.com [benchchem.com]
- 4. An Indole-2-Carboxamide Derivative, LG4, Alleviates Diabetic Kidney Disease Through Inhibiting MAPK-Mediated Inflammatory Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment | MDPI [mdpi.com]
- 6. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Anticancer Evaluation of Novel Indole Derivatives of Ursolic Acid as Potential Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New natural pro-inflammatory cytokines (TNF-α, IL-6 and IL-1β) and iNOS inhibitors identified from Penicillium polonicum through in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation [mdpi.com]
- 17. 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vitro kinase assay [protocols.io]
- 19. mdpi.com [mdpi.com]
- 20. Synthesis, Antiproliferative Effect, and Topoisomerase II Inhibitory Activity of 3-Methyl-2-phenyl-1H-indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 22. benchchem.com [benchchem.com]
- 23. TNF-α and IL-6 inhibitors: Conjugates of N-substituted indole and aminophenylmorpholin-3-one as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
Electron density and reactivity of the indole scaffold in drug design
An In-depth Technical Guide on the Electron Density and Reactivity of the Indole Scaffold in Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyrrole ring. This unique structure is a cornerstone in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs with diverse pharmacological activities. The reactivity and biological interactions of indole-containing molecules are intrinsically linked to the electron distribution within the indole ring system. This guide provides a detailed exploration of the electron density and reactivity of the indole scaffold, offering insights crucial for rational drug design and development.
Electron Density Distribution in the Indole Scaffold
The electronic character of the indole ring is a hybrid of its constituent benzene and pyrrole rings. The nitrogen atom in the pyrrole ring possesses a lone pair of electrons that actively participate in the π-system, leading to a high electron density across the bicyclic structure. This π-excessive nature makes the indole nucleus nucleophilic and prone to electrophilic attack.
Computational studies and experimental evidence have elucidated the specific distribution of electron density. The highest electron density is concentrated at the C3 position of the pyrrole ring, followed by the nitrogen atom (N1), C5, and C7 on the benzene ring, and then C2. Conversely, the C4 and C6 positions are relatively electron-deficient. This differential electron distribution is a primary determinant of the regioselectivity observed in chemical reactions involving the indole scaffold.
Key Points on Electron Density:
-
π-Excessive System: The 10 π-electron system delocalized over 9 atoms makes indole highly nucleophilic.
-
Highest Electron Density: The C3 position is the most electron-rich and, therefore, the most nucleophilic site.
-
Order of Nucleophilicity: C3 > N1 > C5 > C7 > C2.
-
Electrophilic Attack: The high electron density at C3 makes it the primary site for electrophilic substitution.
Reactivity of the Indole Scaffold
The rich and varied reactivity of the indole nucleus allows for its extensive functionalization, a key aspect of tuning the pharmacological properties of indole-based drug candidates.
Electrophilic Substitution Reactions
Due to its electron-rich nature, the indole scaffold readily undergoes electrophilic substitution reactions, predominantly at the C3 position. Common electrophilic substitution reactions include:
-
Halogenation: Introduction of halogen atoms (Cl, Br, I) typically at C3.
-
Nitration: Introduction of a nitro group (NO2), usually at C3.
-
Sulfonation: Introduction of a sulfonic acid group (SO3H).
-
Friedel-Crafts Acylation and Alkylation: Introduction of acyl and alkyl groups.
-
Mannich Reaction: Aminomethylation at the C3 position.
-
Vilsmeier-Haack Reaction: Formylation at the C3 position to yield indole-3-carboxaldehyde.
The general workflow for a typical electrophilic substitution on the indole ring can be visualized as follows:
Caption: General mechanism of electrophilic substitution at the C3 position of the indole scaffold.
Reactions at the N1 Position
The nitrogen atom of the indole ring can also participate in reactions, primarily acting as a nucleophile or being deprotonated to form an indolyl anion.
-
N-Alkylation and N-Acylation: Introduction of alkyl or acyl groups at the N1 position, often after deprotonation with a base.
-
N-Arylation: Formation of N-arylindoles through transition metal-catalyzed cross-coupling reactions.
-
N-Protection: The N-H group is often protected during multi-step syntheses using groups like Boc, Ts, or SEM.
Oxidation and Reduction
The indole nucleus is susceptible to oxidation, which can lead to various products depending on the oxidant and reaction conditions. The pyrrole ring is more easily oxidized than the benzene ring. Common oxidation products include oxindoles and isatins.
Reduction of the indole ring is less common but can be achieved under specific conditions, for example, using catalytic hydrogenation to saturate the pyrrole ring, yielding indolines.
Transition Metal-Catalyzed Cross-Coupling Reactions
Modern synthetic methods, particularly transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), have revolutionized the functionalization of the indole scaffold. These reactions allow for the precise introduction of a wide range of substituents at various positions, enabling the synthesis of complex and diverse libraries of indole derivatives for drug discovery.
Influence of Substituents on Reactivity
The presence of substituents on the indole ring can significantly modulate its electron density and, consequently, its reactivity and biological activity.
-
Electron-Donating Groups (EDGs): Substituents like -OH, -NH2, and -OCH3 increase the electron density of the indole ring, enhancing its nucleophilicity and making it more reactive towards electrophiles.
-
Electron-Withdrawing Groups (EWGs): Substituents such as -NO2, -CN, and -C(O)R decrease the electron density, deactivating the ring towards electrophilic substitution and making it more susceptible to nucleophilic attack.
The position of the substituent also plays a crucial role in directing the regioselectivity of subsequent reactions.
Table 1: Effect of Substituents on Indole Reactivity
| Substituent Type | Example Groups | Effect on Electron Density | Reactivity towards Electrophiles |
| Electron-Donating | -OH, -NH2, -OCH3, -CH3 | Increases | Activates |
| Electron-Withdrawing | -NO2, -CN, -C(O)R, -SO3H | Decreases | Deactivates |
The Indole Scaffold in Drug Design: Case Studies
The unique electronic and reactive properties of the indole scaffold have been exploited in the design of numerous successful drugs.
Sumatriptan: A Serotonin (5-HT) Receptor Agonist
Sumatriptan, a drug used for treating migraine headaches, features an indole core that mimics the endogenous neurotransmitter serotonin. The electron-rich indole nucleus is crucial for its binding to 5-HT1B and 5-HT1D receptors. The sulfonamide group at the C5 position influences the molecule's polarity and pharmacokinetic properties.
Caption: Simplified signaling pathway of Sumatriptan's action on 5-HT receptors.
Indomethacin: A Non-Steroidal Anti-Inflammatory Drug (NSAID)
Indomethacin is a potent NSAID that inhibits cyclooxygenase (COX) enzymes. Its indole-3-acetic acid core is essential for its anti-inflammatory activity. The substituents on the indole ring, including the N1-benzoyl group and the C5-methoxy group, are critical for its high affinity and selectivity for the COX enzymes.
Experimental Protocols for Assessing Indole Reactivity
Protocol: Vilsmeier-Haack Formylation of Indole
Objective: To synthesize indole-3-carboxaldehyde, demonstrating the high reactivity of the C3 position towards electrophilic substitution.
Materials:
-
Indole
-
Phosphorus oxychloride (POCl3)
-
N,N-Dimethylformamide (DMF)
-
Sodium hydroxide (NaOH) solution
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Cool a solution of DMF in a round-bottom flask to 0 °C in an ice bath.
-
Slowly add POCl3 to the cooled DMF with stirring. This forms the Vilsmeier reagent, which is the electrophile.
-
Prepare a solution of indole in DMF.
-
Add the indole solution dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to stir at room temperature for a specified time (e.g., 2 hours).
-
Pour the reaction mixture into ice-cold water.
-
Neutralize the mixture with an aqueous NaOH solution until a precipitate forms.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure indole-3-carboxaldehyde.
Table 2: Representative Reaction Conditions for Indole Functionalization
| Reaction | Reagents | Position of Substitution |
| Nitration | HNO3, H2SO4 | C3 |
| Bromination | NBS, THF | C3 |
| Friedel-Crafts Acylation | Acetic anhydride, Acetic acid | C3 |
| Mannich Reaction | Formaldehyde, Dimethylamine, Acetic acid | C3 |
| N-Alkylation | Alkyl halide, NaH, DMF | N1 |
Conclusion
The electron density and reactivity of the indole scaffold are fundamental to its prevalence and success in drug design. A thorough understanding of the electronic properties of the indole nucleus, the influence of substituents, and the vast array of available chemical transformations is paramount for medicinal chemists. This knowledge enables the rational design and synthesis of novel indole-based therapeutic agents with tailored pharmacological profiles. The continued exploration of indole chemistry will undoubtedly lead to the discovery of new and improved drugs for a wide range of diseases.
Methodological & Application
Application Notes and Protocols: Vilsmeier-Haack Formylation of Indole-5-Carboxylic Acid
Introduction
The Vilsmeier-Haack reaction stands as a cornerstone transformation in organic synthesis, providing a reliable and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] This reaction is particularly significant in the functionalization of indole scaffolds, which are prevalent in a vast array of biologically active molecules and pharmaceutical agents. The introduction of a formyl group (-CHO), typically at the C-3 position of the indole ring, furnishes indole-3-carboxaldehyde derivatives. These derivatives serve as versatile intermediates, amenable to a wide range of subsequent chemical modifications.[2]
This document provides a comprehensive guide to the Vilsmeier-Haack formylation of a specifically substituted indole, indole-5-carboxylic acid. The presence of the carboxylic acid group introduces unique considerations regarding reactivity and potential side reactions, which this protocol will address. The reaction proceeds through the in-situ formation of the Vilsmeier reagent, a chloroiminium salt, generated from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[3][4] This electrophilic species is then attacked by the electron-rich indole nucleus, leading to an iminium intermediate that, upon aqueous work-up, hydrolyzes to yield the desired aldehyde.[4][5]
Reaction Mechanism and Regioselectivity
The Vilsmeier-Haack reaction is initiated by the reaction of DMF with phosphorus oxychloride to form the electrophilic Vilsmeier reagent, a chloroiminium ion.[4] The indole ring, being an electron-rich heterocycle, then acts as a nucleophile, attacking the Vilsmeier reagent. For indoles, this attack preferentially occurs at the C-3 position due to the higher electron density at this position, which leads to a more stable cationic intermediate.[5] This regioselectivity is a key feature of indole chemistry. The resulting iminium salt is then hydrolyzed during the work-up step to afford the final aldehyde product.[4]
The presence of a deactivating carboxylic acid group at the C-5 position of the indole ring is expected to reduce the nucleophilicity of the aromatic system. However, the formylation is still anticipated to proceed at the C-3 position, which remains the most activated site for electrophilic attack.
Experimental Protocol
This section details the step-by-step procedure for the Vilsmeier-Haack formylation of indole-5-carboxylic acid.
Materials and Reagents
| Reagent | Formula | Molecular Weight | Purity |
| Indole-5-carboxylic acid | C₉H₇NO₂ | 161.16 g/mol | ≥98% |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 g/mol | Anhydrous, ≥99.8% |
| Phosphorus oxychloride | POCl₃ | 153.33 g/mol | ≥99% |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 g/mol | Anhydrous, ≥99.8% |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 g/mol | Aqueous |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 g/mol | Granular |
| Ethyl Acetate | C₄H₈O₂ | 88.11 g/mol | ACS Grade |
| Hexanes | C₆H₁₄ | 86.18 g/mol | ACS Grade |
Equipment
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Inert atmosphere setup (Nitrogen or Argon)
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Step-by-Step Procedure
1. Preparation of the Vilsmeier Reagent:
-
In a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inert atmosphere inlet, add anhydrous N,N-dimethylformamide (DMF).
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring.[3] The addition should be controlled to maintain the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. The formation of the Vilsmeier reagent is often indicated by the formation of a solid or a viscous oil.[6]
2. Formylation Reaction:
-
Dissolve indole-5-carboxylic acid in anhydrous dichloromethane (DCM) in a separate flask.
-
Slowly add the solution of indole-5-carboxylic acid to the pre-formed Vilsmeier reagent at 0 °C with continuous stirring.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC). In some cases, gentle heating (40-50 °C) may be required to drive the reaction to completion.
3. Work-up and Isolation:
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice.
-
Slowly and cautiously neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate until the pH is alkaline (pH 8-9).[2] This step is exothermic and may cause frothing.
-
The product may precipitate out of the solution as a solid. If so, collect the solid by vacuum filtration using a Büchner funnel.
-
If the product does not precipitate, transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash them with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
4. Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Experimental Workflow Diagram
Caption: Experimental workflow for the Vilsmeier-Haack formylation of indole-5-carboxylic acid.
Safety Precautions
-
Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
The reaction should be carried out under an inert atmosphere to prevent moisture from interfering with the Vilsmeier reagent.
-
The neutralization step with sodium bicarbonate is exothermic and releases carbon dioxide gas. Perform this step slowly and with caution to avoid excessive frothing and pressure build-up.
Characterization of the Product
The expected product of this reaction is 3-formyl-1H-indole-5-carboxylic acid. The structure of the purified product should be confirmed by standard analytical techniques:
-
¹H NMR Spectroscopy: The proton NMR spectrum should show a characteristic singlet for the aldehyde proton (CHO) typically in the range of δ 9-10 ppm. Other aromatic and NH protons of the indole ring should also be observable.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show a resonance for the carbonyl carbon of the aldehyde group, typically in the range of δ 180-190 ppm.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₁₀H₇NO₃, MW: 189.17 g/mol ).
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the carboxylic acid O-H stretch (broad, around 3000 cm⁻¹), the aldehyde C=O stretch (around 1680 cm⁻¹), and the carboxylic acid C=O stretch (around 1700 cm⁻¹).
Conclusion
The Vilsmeier-Haack reaction is a powerful tool for the formylation of indoles. This protocol provides a detailed methodology for the synthesis of this compound, a valuable intermediate for further synthetic transformations. By carefully controlling the reaction conditions and following the outlined safety precautions, researchers can successfully perform this important reaction.
References
Application Notes & Protocols for High-Throughput Screening of Indole Aldehyde Derivatives
Introduction: The Versatility of Indole Aldehydes in Drug Discovery
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast number of natural products and pharmacologically active agents.[1][2] Its unique electronic properties allow it to engage in various biological interactions, making it a fertile scaffold for drug design. When functionalized with an aldehyde group, the resulting indole aldehyde derivatives gain an additional reactive handle, opening up diverse avenues for therapeutic intervention. These compounds have demonstrated a wide spectrum of biological activities, including potent antioxidant effects, anti-inflammatory properties, and the ability to modulate critical cellular pathways.[3]
Recent research has highlighted the potential of indole aldehyde derivatives as inhibitors of key enzymes like aldehyde dehydrogenases (ALDH)[4][5], as modulators of the NLRP3 inflammasome[3], and as protective agents for the intestinal barrier.[6] Their therapeutic potential spans oncology, neurodegenerative diseases, and infectious diseases.[7] High-Throughput Screening (HTS) is the linchpin of modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify promising lead compounds.[8] This guide provides a comprehensive framework for designing, validating, and implementing robust HTS assays tailored specifically for the unique chemical and biological properties of indole aldehyde derivatives.
Section 1: Strategic Assay Selection for Indole Aldehyde Targets
The success of any screening campaign hinges on the selection of an appropriate assay that is sensitive, robust, and relevant to the biological target. For indole aldehyde derivatives, common targets are enzymes and cellular pathways implicated in disease. The choice of assay technology must account for the intrinsic properties of these compounds, including their potential for autofluorescence.[9][10]
Common Biological Targets and Assay Formats
-
Biochemical Assays (Enzyme Inhibition): These assays directly measure the effect of a compound on the activity of a purified enzyme. They are ideal for primary screening to identify direct inhibitors. Key targets for indole aldehydes include:
-
Aldehyde Dehydrogenases (ALDH): Members of this enzyme superfamily are critical in metabolizing aldehydes and are implicated in cancer cell resistance.[4][5]
-
Kinases: Indole scaffolds are common in kinase inhibitors; assays can measure the inhibition of ATP consumption or substrate phosphorylation.[11]
-
Indoleamine 2,3-dioxygenase (IDO1): This enzyme is a key immune checkpoint target in oncology.[7]
-
-
Cell-Based Assays (Phenotypic Screening): These assays measure the effect of a compound on cellular functions, providing insights into cytotoxicity, pathway modulation, and overall physiological response.
HTS Detection Technologies
-
Fluorescence-Based Assays: These are a mainstay of HTS due to their high sensitivity and versatility.[12] They can be configured to detect enzyme activity, where the conversion of a substrate produces a fluorescent signal. When screening indole derivatives, it is crucial to perform a pre-screen for compound autofluorescence, as the indole moiety itself can be fluorescent.[10][13]
-
Luminescence-Based Assays: These assays rely on light produced by a chemical reaction, often linked to the amount of ATP present. This makes them exceptionally useful for kinase activity assays, where a decrease in kinase activity results in higher ATP levels and a stronger luminescent signal.[11] They generally have lower interference from fluorescent compounds.
-
AlphaLISA®/AlphaScreen® Assays: Amplified Luminescent Proximity Homogeneous Assays (Alpha) are highly sensitive, bead-based, no-wash technologies ideal for HTS.[14] The technology is based on the transfer of singlet oxygen from a Donor bead to an Acceptor bead when they are brought into close proximity (within 200 nm).[14][15] This makes it extremely versatile for studying protein-protein interactions (PPIs), enzyme-substrate binding, and quantifying analytes in complex media.[16][17]
Section 2: Detailed HTS Protocols
The following protocols are designed for a 384-well plate format, a standard in HTS for balancing throughput and reagent consumption. All steps should be performed using automated or semi-automated liquid handlers for precision and consistency.
Protocol 1: Fluorescence-Based Aldehyde Dehydrogenase (ALDH) Inhibition Assay
-
Principle: This assay quantifies the activity of an ALDH isoenzyme by monitoring the reduction of the coenzyme NAD⁺ to NADH. The production of NADH is coupled to a fluorescent reporter system, where an increase in fluorescence corresponds to enzyme activity. Inhibitors will prevent this increase.
-
Materials:
-
Recombinant human ALDH enzyme (e.g., ALDH1A1 or ALDH2).
-
Aldehyde substrate (e.g., retinaldehyde for ALDH1A1).
-
NAD⁺ (Nicotinamide adenine dinucleotide).
-
Fluorescent reporter enzyme mix (e.g., diaphorase with resazurin).
-
Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 1 mM DTT.
-
384-well, black, flat-bottom microplates.
-
Indole aldehyde derivative library dissolved in 100% DMSO.
-
-
Step-by-Step Methodology:
-
Compound Plating: Dispense 50 nL of test compounds, positive control (known ALDH inhibitor), and DMSO (negative control) into the appropriate wells of the 384-well plate.
-
Enzyme Addition: Add 10 µL of ALDH enzyme solution (prepared in Assay Buffer to a 2X final concentration) to all wells.
-
Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Reaction Initiation: Add 10 µL of a 2X substrate/coenzyme/reporter mix (containing aldehyde substrate, NAD⁺, and fluorescent reporter system in Assay Buffer).
-
Signal Detection: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity (e.g., Ex/Em = 540/590 nm for resazurin) every 60 seconds for 20 minutes.
-
Data Analysis: Determine the rate of reaction (slope of fluorescence vs. time). Calculate the percent inhibition for each compound relative to the DMSO controls.
-
Protocol 2: Cell-Based Cytotoxicity Assay (MTT)
-
Principle: This colorimetric assay measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells.[11] The resulting purple formazan crystals are solubilized, and the absorbance is read, which is directly proportional to the number of viable cells.
-
Materials:
-
Human cancer cell line (e.g., FaO hepatoma cells).[1]
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl).
-
384-well, clear, flat-bottom cell culture plates.
-
-
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 384-well plate at a density of 2,500 cells/well in 40 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Addition: Add 10 µL of serially diluted test compounds to the wells. Include wells with DMSO only (negative control) and a known cytotoxic agent like Doxorubicin (positive control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 50 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration compared to the DMSO control and determine the IC₅₀ value.
-
Protocol 3: AlphaLISA® Assay for Kinase Substrate Phosphorylation
-
Principle: This assay quantifies the activity of a kinase by detecting the phosphorylation of a biotinylated peptide substrate. A phospho-specific antibody conjugated to an AlphaLISA® Acceptor bead recognizes the phosphorylated substrate. The biotinylated peptide is captured by a Streptavidin-coated Donor bead. Kinase activity brings the beads into proximity, generating a signal.[15]
-
Materials:
-
Kinase enzyme.
-
Biotinylated peptide substrate.
-
ATP.
-
Anti-phospho-substrate antibody conjugated to AlphaLISA® Acceptor beads.
-
Streptavidin-coated Donor beads.
-
Kinase Reaction Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT.
-
AlphaLISA® Detection Buffer.
-
384-well, white, opaque microplates (e.g., ProxiPlate).
-
-
Step-by-Step Methodology:
-
Compound & Enzyme Mix: Dispense 50 nL of test compounds into the wells. Add 5 µL of a 2X kinase solution (in Kinase Reaction Buffer). Incubate for 10 minutes.
-
Reaction Initiation: Add 5 µL of a 2X substrate/ATP mix (in Kinase Reaction Buffer) to initiate the kinase reaction. Incubate for 60 minutes at room temperature.
-
Reaction Termination & Detection: Add 10 µL of a 2X detection mix containing Acceptor beads and Streptavidin-Donor beads (prepared in AlphaLISA® Detection Buffer). This step also stops the reaction.
-
Incubation: Incubate the plate in the dark for 60 minutes at room temperature to allow for bead binding.
-
Signal Reading: Read the plate on an Alpha-enabled plate reader (excitation at 680 nm, emission at 615 nm).
-
Data Analysis: Calculate percent inhibition relative to DMSO controls.
-
Section 3: Data Analysis, Quality Control, and Visualization
Rigorous data analysis and quality control are paramount for the success of an HTS campaign. Each assay plate must be validated before its data can be considered reliable.
Key HTS Quality Metrics
-
Z'-Factor: This statistical parameter reflects the separation between the positive and negative controls and is a measure of assay quality. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[18]
-
Signal-to-Background (S/B) Ratio: The ratio of the mean signal of the negative control (DMSO) to the mean signal of the positive control. A high S/B ratio is desirable.
-
Coefficient of Variation (%CV): A measure of the data variability within the control wells. A %CV below 15% is generally acceptable.
Data Presentation: Hit Identification
Primary screening is typically performed at a single compound concentration (e.g., 10 µM). Compounds that exhibit inhibition above a certain threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls) are declared "hits." These hits are then confirmed and further characterized in dose-response experiments to determine their potency (IC₅₀).
Table 1: Hypothetical Screening Data for Indole Aldehyde Derivatives against ALDH1A1
| Compound ID | % Inhibition @ 10 µM | IC₅₀ (µM) | Cell Viability (MCF-7) @ 10 µM | Notes |
| IA-001 | 95.2% | 0.85 | 91.5% | Potent and selective hit. |
| IA-002 | 45.1% | > 20 | 98.2% | Inactive at screening concentration. |
| IA-003 | 88.6% | 2.10 | 15.3% | Potent but cytotoxic. |
| IA-004 | 99.1% | 0.52 | 85.7% | Most potent hit. |
| Positive Ctrl | 98.5% | 0.15 | 95.0% | Known ALDH1A1 Inhibitor. |
Visualizing Workflows
Clear visualization of complex processes is essential for protocol adherence and training.
Caption: General workflow for a high-throughput screening campaign.
Section 4: Advanced Considerations
Managing Compound Interference
-
Autofluorescence: As noted, indole derivatives can be intrinsically fluorescent. To mitigate this, always run a parallel "compound only" plate (without enzyme or detection reagents) to measure the background fluorescence of each compound. Subtract this background from the assay plate readings. Alternatively, use red-shifted fluorescent dyes or switch to a luminescence or AlphaLISA® format.
-
Assay Artifacts: The aldehyde moiety can be reactive. It's important to run counter-screens to identify compounds that act via non-specific mechanisms, such as aggregation or covalent modification of the target protein, unless that is the desired mechanism of action.
Illustrating the Mechanism: Enzyme Inhibition
Understanding the underlying biological process is key to interpreting results.
Caption: Mechanism of competitive enzyme inhibition by an indole aldehyde derivative.
Conclusion
Indole aldehyde derivatives represent a promising class of molecules for drug discovery. A well-designed HTS campaign is critical to unlocking their full therapeutic potential. By carefully selecting the assay format, rigorously validating protocols with appropriate quality control metrics, and being mindful of potential compound interference, researchers can efficiently identify and advance novel lead candidates. The combination of fluorescence, luminescence, and AlphaLISA® technologies provides a powerful toolkit to probe the diverse biological activities of this important chemical scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. [PDF] 1H-Indole-3-carboxaldehyde: Synthesis and Reactions | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Development of Selective Inhibitors for Aldehyde Dehydrogenases Based on Substituted Indole-2,3-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Intestinal Barrier Protective Effect of Indole Aldehyde Derivatives on Acute Toxoplasma gondii Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-throughput fluorescence-based screening assays for tryptophan-catabolizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. unchainedlabs.com [unchainedlabs.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. revvity.com [revvity.com]
- 15. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 17. iccb.med.harvard.edu [iccb.med.harvard.edu]
- 18. Evaluating the utility of a high throughput thiol-containing fluorescent probe to screen for reactivity: A case study with the Tox21 library - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of 3-formyl-1H-indole-5-carboxylic acid in the Synthesis of Novel Anti-Cancer Agents
Introduction: The Enduring Promise of the Indole Scaffold in Oncology
The indole nucleus is a privileged heterocyclic scaffold that forms the core of numerous natural and synthetic molecules with significant therapeutic properties. In the relentless pursuit of novel anti-cancer agents, indole derivatives have consistently emerged as a promising class of compounds, demonstrating a wide spectrum of pharmacological activities.[1] This is underscored by the clinical success of several indole-based drugs. The versatility of the indole ring allows for structural modifications at various positions, enabling the fine-tuning of biological activity and pharmacokinetic properties. Among the diverse array of indole-based precursors, 3-formyl-1H-indole-5-carboxylic acid stands out as a particularly valuable starting material for the synthesis of potent anti-cancer agents. Its bifunctional nature, featuring a reactive aldehyde at the C3-position and a carboxylic acid at the C5-position, provides a versatile platform for the construction of complex molecular architectures designed to interact with specific biological targets implicated in cancer progression.
This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals on leveraging this compound as a precursor for the discovery of next-generation anti-cancer therapeutics. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative scientific literature.
Chemical Rationale: Why this compound is a Privileged Precursor
The strategic advantage of using this compound lies in the orthogonal reactivity of its two functional groups. The aldehyde group at the C3-position is a prime site for introducing molecular diversity through well-established chemical transformations, while the carboxylic acid at the C5-position can be utilized for forming amides, esters, or other functionalities to modulate solubility, cell permeability, and target engagement.
This dual functionality allows for a modular approach to drug design, where different pharmacophores can be systematically introduced to optimize anti-cancer activity. The indole scaffold itself often contributes to the biological activity through interactions with various intracellular targets.[1]
Synthetic Pathways to Novel Anti-Cancer Agents
Two primary and highly effective synthetic strategies for elaborating this compound into potential anti-cancer drug candidates are the Knoevenagel condensation and the formation of thiosemicarbazones . These reactions are reliable, versatile, and have been extensively used in medicinal chemistry to generate libraries of compounds for biological screening.
Pathway 1: Knoevenagel Condensation for the Synthesis of Indole-based Chalcones and their Analogs
The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction that involves the reaction of an aldehyde or ketone with an active methylene compound.[2] In the context of our precursor, the 3-formyl group readily participates in this reaction to yield α,β-unsaturated carbonyl compounds, which are key structural motifs in many anti-cancer agents, including chalcones.[3][4]
Diagram of Knoevenagel Condensation Pathway
References
- 1. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Troubleshooting & Optimization
How to prevent decarboxylation of indole-5-carboxylic acid during reactions
Technical Support Center: Indole-5-Carboxylic Acid
A Guide to Preventing Unwanted Decarboxylation in Synthetic Reactions
Welcome to the technical support center for indole-5-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. As a Senior Application Scientist, I've compiled this resource based on established literature and practical field experience to help you navigate one of the most common challenges associated with this reagent: unwanted decarboxylation. Our goal is to provide you with the causal understanding and actionable protocols necessary to ensure the integrity of your molecule throughout your synthetic sequence.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the stability and reactivity of indole-5-carboxylic acid.
Q1: Why is indole-5-carboxylic acid prone to decarboxylation?
Indole-5-carboxylic acid, like many heteroaromatic carboxylic acids, can lose carbon dioxide (CO₂) under certain conditions, leading to the formation of indole as a significant byproduct. This reaction is primarily driven by the electronic nature of the indole ring system. The indole nucleus is electron-rich, which can stabilize the intermediate formed during the loss of the carboxyl group. The key factors that promote this unwanted reaction are:
-
Heat: Indole-5-carboxylic acid has moderate thermal stability. While a thermogravimetric analysis of a related spiropyran derivative showed stability up to ~250 °C, many synthetic reactions require prolonged heating at lower temperatures (e.g., >100-150 °C), which can be sufficient to induce slow decarboxylation[1][2][3].
-
Strongly Acidic Conditions: In the presence of strong acid, the indole ring can be protonated. This protonation, particularly at the C3 position, facilitates the elimination of the carboxyl group[4][5]. The mechanism often involves the formation of a stabilized cationic intermediate.
-
Transition Metal Catalysis: Certain transition metals, particularly copper and palladium, are known to catalyze decarboxylation[6][7][8]. This is highly relevant in cross-coupling reactions where these catalysts are employed. The mechanism can involve the formation of a metal-carboxylate complex that facilitates the C-C bond cleavage[9].
Q2: At what temperature should I become concerned about decarboxylation?
There is no single "decarboxylation temperature," as it is highly dependent on the solvent, catalysts present, and reaction time. As a general rule of thumb, exercise caution when heating reactions above 80-100 °C for extended periods. For metal-catalyzed reactions, particularly with copper or palladium, decarboxylation can occur at even lower temperatures. Always monitor your reaction by LC-MS or TLC for the appearance of indole (MW: 117.15).
Q3: Is the indole N-H group involved in the decarboxylation process?
The acidic proton on the indole nitrogen (N-H) can influence the electronic properties of the ring and its stability. While not directly participating in the most common decarboxylation mechanisms, its presence can affect the molecule's reactivity. In some cases, deprotonation of the N-H under basic conditions can increase the electron density of the ring, potentially influencing the stability of intermediates. Protecting the N-H group is a common strategy to modulate reactivity and, in some cases, can help mitigate side reactions, though it's not always a direct solution for decarboxylation.
Troubleshooting Guide: Diagnosing and Solving Decarboxylation
This section is structured to help you identify the cause of decarboxylation in your specific reaction and provides targeted solutions.
| Problem / Observation | Probable Cause | Recommended Solutions & Scientific Rationale |
| Low yield of desired product with indole detected as a major byproduct in an amide coupling reaction. | Thermal Decarboxylation: The coupling conditions (high temperature) are causing the starting material to degrade before it can react. Standard coupling reagents like HATU/DIPEA may require heat for sterically hindered or electron-poor amines, inadvertently causing decarboxylation. | Solution 1: Lower Reaction Temperature. Screen the reaction at 0 °C, then room temperature. Solution 2: Use a More Reactive Acylating Agent. Convert the carboxylic acid to an acyl fluoride in situ. Acyl fluorides are highly reactive, allowing the subsequent amidation to occur at lower temperatures, thus avoiding thermal degradation. A recommended protocol uses cyanuric fluoride or XtalFluor-E at 0 °C to room temperature[10]. Solution 3: Change Coupling Reagent. Use a system designed for mild conditions. A recently developed one-pot system using 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) and di-tert-butyl dicarbonate (Boc₂O) has shown high efficiency for N-acylation of heterocycles without heat[11]. |
| Significant indole byproduct formation during a Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig). | Metal-Catalyzed Decarboxylation: The palladium catalyst, often in conjunction with additives or high temperatures, is promoting decarboxylation. Some Pd/Ag bimetallic systems are even designed to promote decarboxylative coupling, highlighting the role of metals in this process[9]. | Solution 1: Ligand and Precatalyst Screening. The electronic and steric properties of the phosphine ligand are critical. Screen a panel of ligands (e.g., Xantphos, SPhos, DavePhos) and palladium precatalysts (e.g., Pd₂(dba)₃, Pd(OAc)₂, PdCl₂(dppf)). The goal is to find a catalytic system where the rate of the desired cross-coupling is significantly faster than the rate of decarboxylation[12][13]. Solution 2: Modify Additives. Carboxylic acids or their conjugate bases can act as ligands for the palladium center. The choice of base (e.g., Cs₂CO₃ vs. K₃PO₄) and other additives can influence the stability of the key organometallic intermediates and suppress decarboxylation[14]. Solution 3: Use a Protecting Group Strategy. Convert the carboxylic acid to an ester (e.g., methyl or ethyl ester). Perform the cross-coupling reaction on the more stable ester and then hydrolyze the ester back to the carboxylic acid in the final step. |
| Reaction fails or gives complex mixtures when using strong acids (e.g., TFA, concentrated H₂SO₄). | Acid-Catalyzed Decarboxylation: The indole ring is sensitive to strong acids, leading to protonation and subsequent decarboxylation[4][5]. The electron-rich nature of the indole nucleus makes it susceptible to electrophilic attack and polymerization under harsh acidic conditions. | Solution 1: Avoid Strong Protic Acids. If an acidic condition is necessary, consider using a milder Lewis acid that is less prone to causing proton-mediated decomposition. Solution 2: N-H Protection. Protecting the indole nitrogen with an electron-withdrawing group (e.g., Boc, Tosyl, Pivaloyl) can reduce the basicity of the ring system, making it less susceptible to protonation and subsequent side reactions[15]. The pivaloyl group, for instance, offers steric protection at both the N-1 and C-2 positions[15]. |
Visualizing the Problem and Solution
Key Factors Promoting Decarboxylation
The following diagram illustrates the primary external factors that can trigger the unwanted loss of CO₂ from indole-5-carboxylic acid. Understanding these triggers is the first step toward designing a more robust reaction.
Caption: Key reaction conditions that promote unwanted decarboxylation.
Workflow for Method Selection
This workflow provides a logical decision-making process for planning a reaction to minimize the risk of decarboxylation.
Caption: A step-by-step guide for experimental design.
Validated Protocols
Here we provide detailed, actionable protocols for common transformations, incorporating best practices to avoid decarboxylation.
Protocol 1: Mild Amide Bond Formation via Acyl Fluoride Intermediate
This protocol is recommended for couplings with electron-deficient or sterically hindered amines where heating is typically required.
Objective: To synthesize an amide from indole-5-carboxylic acid and a primary/secondary amine under mild conditions.
Materials:
-
Indole-5-carboxylic acid
-
Amine
-
Cyanuric fluoride (or other fluorinating agent like XtalFluor-E)
-
Pyridine
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Acid Fluoride Formation:
-
Dissolve indole-5-carboxylic acid (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine (1.1 eq) to the solution.
-
Slowly add a solution of cyanuric fluoride (0.5 eq) in anhydrous DCM. Caution: Cyanuric fluoride is toxic and moisture-sensitive.
-
Stir the reaction mixture at 0 °C for 1 hour. The formation of the acyl fluoride can be monitored by IR (look for a shift in the C=O stretch) or by quenching a small aliquot with methanol and analyzing by LC-MS.
-
-
Amide Coupling:
-
In a separate flask, dissolve the amine (1.2 eq) in anhydrous DCM.
-
Slowly add the amine solution to the in situ generated acyl fluoride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
-
Work-up and Purification:
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Protecting Group Strategy for a Suzuki Cross-Coupling
This protocol is ideal when direct Suzuki coupling on the carboxylic acid proves problematic due to decarboxylation.
Objective: To perform a Suzuki coupling at the 4-position of an appropriately substituted indole-5-carboxylic acid derivative.
Part A: Ester Protection
-
Dissolve indole-5-carboxylic acid (1.0 eq) in methanol.
-
Add a catalytic amount of sulfuric acid (or use SOCl₂ for a more rapid reaction).
-
Reflux the mixture for 4-6 hours until esterification is complete (monitor by LC-MS).
-
Cool the reaction, remove methanol under reduced pressure, and perform a standard aqueous work-up (e.g., dilute with EtOAc, wash with NaHCO₃ solution).
-
Purify the resulting methyl indole-5-carboxylate by chromatography or recrystallization.
Part B: Suzuki Cross-Coupling
-
To a flask, add the methyl indole-5-carboxylate derivative (e.g., 4-bromo-methyl indole-5-carboxylate) (1.0 eq), the desired boronic acid (1.5 eq), and a suitable base (e.g., Cs₂CO₃, 2.0 eq).
-
Add a palladium precatalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a suitable solvent (e.g., 1,4-dioxane/water mixture).
-
Purge the mixture with an inert gas (N₂ or Ar) for 15 minutes.
-
Heat the reaction to a moderate temperature (e.g., 80 °C) and stir until the starting material is consumed. Monitor for byproduct formation.
-
Cool the reaction, filter through celite to remove the catalyst, and perform a standard extractive work-up.
-
Purify the coupled ester product by column chromatography.
Part C: Ester Deprotection (Hydrolysis)
-
Dissolve the purified ester in a mixture of THF and water.
-
Add an excess of lithium hydroxide (LiOH) (3-5 eq).
-
Stir at room temperature until the hydrolysis is complete (monitor by LC-MS).
-
Acidify the reaction mixture carefully with 1M HCl to pH ~3-4.
-
Extract the desired carboxylic acid product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry, concentrate, and purify as needed.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Protonated carbonic acid and reactive intermediates in the acidic decarboxylation of indolecarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Heteroaromatic hydrogen exchange reactions. Part 9. Acid catalysed decarboxylation of indole-3-carboxylic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Decarboxylation - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 11. asiaresearchnews.com [asiaresearchnews.com]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.org [mdpi.org]
Validation & Comparative
A Comparative Analysis of 3-formyl-1H-indole-5-carboxylic acid and its Isomers: A Guide for Researchers
The indole nucleus, a privileged scaffold in medicinal chemistry, forms the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties, particularly the reactivity of the C3 position, render it a versatile building block for creating diverse bioactive molecules.[1] Among the vast family of indole derivatives, those bearing both a formyl and a carboxylic acid group are of particular interest as they serve as key intermediates in the synthesis of more complex therapeutic agents.[3] This guide provides an in-depth comparative study of 3-formyl-1H-indole-5-carboxylic acid against other notable indole isomers, offering insights into their synthesis, physicochemical properties, and biological significance, supported by experimental data and detailed protocols.
The Significance of Substituent Positioning on the Indole Ring
The biological activity and physicochemical properties of indole derivatives are profoundly influenced by the position of substituents on the bicyclic ring system.[1] Even subtle shifts in the location of a functional group can lead to dramatic changes in a molecule's reactivity, solubility, and interaction with biological targets.[1] This guide will focus on comparing this compound with its positional isomers, where the formyl and carboxylic acid groups are placed at different positions on the indole scaffold. Understanding these differences is paramount for rational drug design and the development of novel therapeutics.
Physicochemical Properties: A Comparative Overview
The arrangement of electron-withdrawing groups like the formyl (-CHO) and carboxylic acid (-COOH) moieties on the indole ring significantly impacts properties such as melting point, solubility, and electronic distribution. The following table summarizes the key physicochemical properties of this compound and its selected isomers.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Features |
| This compound | C₁₀H₇NO₃ | 189.17 | 304-305 | Formyl group at the highly reactive C3 position.[2][4] |
| 3-formyl-1H-indole-6-carboxylic acid | C₁₀H₇NO₃ | 189.17 | Not available | A positional isomer with potential for different biological interactions.[5] |
| Indole-2-carboxylic acid | C₉H₇NO₂ | 161.16 | 204-208 | A common building block in medicinal chemistry.[6] |
| Indole-3-carboxylic acid | C₉H₇NO₂ | 161.16 | 235-238 | A tryptophan metabolite with documented biological activity.[7] |
| Indole-5-carboxylic acid | C₉H₇NO₂ | 161.16 | 218-220 | Used in the synthesis of various bioactive compounds.[8] |
| Indole-6-carboxylic acid | C₉H₇NO₂ | 161.16 | 253-254[9] | A versatile intermediate in pharmaceutical and materials science.[10][11] |
Synthesis of Formyl-Indole-Carboxylic Acids: The Vilsmeier-Haack Reaction
The introduction of a formyl group onto the indole ring is most commonly achieved through the Vilsmeier-Haack reaction.[12][13] This powerful and versatile method utilizes a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic compounds like indole, predominantly at the C3 position.[12]
Experimental Protocol: Vilsmeier-Haack Formylation of Indole-5-carboxylic acid
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
Indole-5-carboxylic acid
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and stirring apparatus
-
Ice bath
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve indole-5-carboxylic acid in anhydrous DMF.
-
Cool the solution in an ice bath to 0°C.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred solution, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by pouring the mixture into ice-cold water.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Vilsmeier-Haack Reaction Workflow
Caption: Workflow for the Vilsmeier-Haack formylation of indole-5-carboxylic acid.
Reactivity and Further Functionalization
The formyl and carboxylic acid groups on the indole ring are versatile handles for further chemical modifications. The aldehyde at the C3 position of this compound can readily undergo a variety of reactions, including:
-
Oxidation: To form the corresponding dicarboxylic acid.
-
Reduction: To yield the hydroxymethyl derivative.
-
Condensation reactions: With amines to form Schiff bases or with active methylene compounds in Knoevenagel or similar condensations.[14]
-
Wittig and Horner-Wadsworth-Emmons reactions: To introduce carbon-carbon double bonds.[15]
The carboxylic acid at the C5 position can be converted to esters, amides, or acid chlorides, enabling the coupling with a wide range of molecules, including amino acids and peptides.[16][17] This dual functionality makes this compound a valuable scaffold for combinatorial chemistry and the generation of compound libraries for drug discovery.
Biological Activity and Therapeutic Potential: A Comparative Perspective
Indole derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[10][18] The specific activity is highly dependent on the nature and position of the substituents on the indole ring.
| Isomer | Reported Biological Activities |
| 3-formyl-1H-indole derivatives | Key intermediates for compounds with anti-inflammatory, anti-leishmanial, anti-cancer, anti-bacterial, anti-fungal, and anti-HIV properties.[14] |
| Indole-2-carboxylic acid derivatives | Investigated as HIV-1 integrase inhibitors and negative allosteric modulators of the dopamine D2 receptor.[6][19][20] |
| Indole-3-carboxylic acid derivatives | Explored as Bcl-2/Mcl-1 dual inhibitors for cancer therapy and as endothelin-1 antagonists.[18][21] |
| Indole-6-carboxylic acid | Exhibits antimicrobial, anticancer, and anti-inflammatory activities.[10] |
The presence of both a formyl and a carboxylic acid group, as in this compound, provides a platform for the synthesis of complex molecules with potentially enhanced and specific biological activities. For instance, the formyl group can be a key pharmacophoric feature for binding to certain biological targets, while the carboxylic acid can improve solubility and provide an additional point of interaction.
A Potential Signaling Pathway Involvement
Indole derivatives can modulate various signaling pathways implicated in disease. For example, some indole-based compounds have been shown to inhibit the Bcl-2 family of proteins, which are key regulators of apoptosis (programmed cell death).[18] Dual inhibitors of Bcl-2 and Mcl-1 are of significant interest in cancer therapy.[18]
Caption: Simplified diagram of Bcl-2/Mcl-1 inhibition by an indole derivative.
Analytical Characterization of Indole Isomers
Distinguishing between different positional isomers of indole derivatives is crucial for ensuring the purity and identity of synthesized compounds. A combination of spectroscopic and chromatographic techniques is typically employed.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule, allowing for the unambiguous determination of substituent positions.
-
Mass Spectrometry (MS): Provides the exact molecular weight and fragmentation patterns, which can help in identifying the compound.
-
Infrared (IR) Spectroscopy: Useful for identifying the presence of key functional groups such as the N-H, C=O (from both the aldehyde and carboxylic acid), and O-H bonds.[22]
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for separating isomers and assessing the purity of the final compound.
Conclusion
This compound and its isomers represent a fascinating class of molecules with significant potential in medicinal chemistry and drug discovery. The strategic placement of the formyl and carboxylic acid groups on the indole scaffold provides a rich platform for chemical diversification and the development of novel therapeutic agents. This guide has provided a comparative overview of their synthesis, physicochemical properties, and biological relevance, underscoring the importance of understanding structure-activity relationships in the design of new indole-based drugs. Further research into the less-studied isomers will undoubtedly uncover new opportunities for therapeutic intervention.
References
- 1. benchchem.com [benchchem.com]
- 2. rjptonline.org [rjptonline.org]
- 3. chemimpex.com [chemimpex.com]
- 4. chemcess.com [chemcess.com]
- 5. 3-formyl-1H-indole-6-carboxylic acid | 887576-06-9 | MKB57606 [biosynth.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Indole-3-carboxylic acid | Endogenous Metabolite | TargetMol [targetmol.com]
- 8. A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. prepchem.com [prepchem.com]
- 10. Page loading... [guidechem.com]
- 11. chemimpex.com [chemimpex.com]
- 12. benchchem.com [benchchem.com]
- 13. pcbiochemres.com [pcbiochemres.com]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Design, synthesis and preliminary biological evaluation of indole-3-carboxylic acid-based skeleton of Bcl-2/Mcl-1 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis and biological evaluation of 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Unambiguous Structural Validation of 3-formyl-1H-indole-5-carboxylic acid using 2D NMR
In the landscape of drug discovery and development, the absolute certainty of a molecule's structure is non-negotiable. Any ambiguity can lead to misinterpreted biological data, wasted resources, and potential safety issues down the line. The process of structural validation is therefore a cornerstone of pharmaceutical analysis, ensuring that the molecule synthesized is indeed the molecule intended.[1][2] This is particularly critical for complex heterocyclic scaffolds like indoles, which are privileged structures in medicinal chemistry.
This guide provides an in-depth, practical walkthrough for the definitive structural validation of 3-formyl-1H-indole-5-carboxylic acid, a representative indole derivative. We will move beyond simple 1D spectral interpretation and employ a suite of 2D Nuclear Magnetic Resonance (NMR) experiments—COSY, HSQC, and HMBC—to irrefutably piece together the molecular puzzle. This multi-dimensional approach eliminates the isomeric ambiguities that can plague analysis based on mass spectrometry or 1D NMR alone.[3][4]
The Analytical Challenge: Why 1D NMR and Mass Spec Are Not Enough
While Mass Spectrometry (MS) can confirm the molecular weight (205.17 g/mol for C10H7NO3) and elemental composition, it cannot differentiate between constitutional isomers. For instance, 3-formyl-1H-indole-6-carboxylic acid would have the identical mass and fragmentation pattern, creating a critical ambiguity.
Similarly, a standard 1D ¹H NMR spectrum provides a count of protons and their immediate electronic environment, but assigning specific signals to the C4, C6, and C7 positions on the benzene portion of the indole can be speculative without further evidence. It is the through-bond correlations revealed by 2D NMR that provide the necessary, unambiguous connectivity map.
Predicted NMR Data for this compound
Before acquiring the spectra, a proficient scientist predicts the expected chemical shifts based on the structure's electronic properties. The electron-withdrawing nature of the formyl group at C3 and the carboxylic acid at C5 will significantly deshield adjacent protons and carbons, moving their signals downfield.
For clarity, the structure is numbered as follows:
| Position | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |
| 1 | N-H | ~12.5 (broad s) | - | Acidic proton, variable shift, broad due to exchange. |
| 2 | C-H | ~8.4 (s) | ~138 | Adjacent to electron-withdrawing formyl group and ring nitrogen. |
| 3 | C | - | ~119 | Quaternary carbon attached to formyl group. |
| 3a | C | - | ~137 | Quaternary carbon, bridgehead. |
| 4 | C-H | ~8.2 (d) | ~125 | Peri-position to the deshielding carboxylic acid group. |
| 5 | C | - | ~128 | Quaternary carbon attached to carboxylic acid. |
| 6 | C-H | ~7.9 (dd) | ~124 | Influenced by adjacent carboxylic acid and ortho-coupling to H7. |
| 7 | C-H | ~7.5 (d) | ~113 | Ortho to the indole nitrogen. |
| 7a | C | - | ~126 | Quaternary carbon, bridgehead. |
| 8 (Formyl) | C=O | - | ~186 | Aldehyde carbonyl, highly deshielded. |
| 9 (Formyl) | C-H | ~10.1 (s) | - | Aldehyde proton, highly deshielded. |
| 10 (Carboxyl) | C=O | - | ~170 | Carboxylic acid carbonyl. |
| 11 (Carboxyl) | O-H | ~13.0 (broad s) | - | Highly acidic proton, often not observed. |
Note: Predicted shifts are based on general indole data and substituent effects.[5][6][7] The actual values may vary depending on the solvent and concentration.
Experimental Protocols
Objective: To acquire high-resolution 1D and 2D NMR data sufficient for unambiguous structure elucidation.
Methodology:
-
Sample Preparation : Dissolve approximately 10-15 mg of purified this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[8] The choice of DMSO-d₆ is strategic as it helps in observing exchangeable protons like N-H and O-H.
-
Instrumentation : Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
1D Spectra Acquisition :
-
¹H NMR : Acquire a standard proton spectrum to identify all proton signals and their multiplicities.
-
¹³C NMR : Acquire a proton-decoupled carbon spectrum to identify all carbon signals.
-
-
2D Spectra Acquisition :
-
COSY (Correlation Spectroscopy) : Acquire a gradient-enhanced (gCOSY) or DQF-COSY experiment to identify ³JHH couplings (proton-proton couplings over three bonds).[9]
-
HSQC (Heteronuclear Single Quantum Coherence) : Acquire a multiplicity-edited HSQC experiment to correlate protons directly to their attached carbons (¹JCH). This also helps differentiate CH/CH₃ signals from CH₂ signals.[10]
-
HMBC (Heteronuclear Multiple Bond Correlation) : Acquire a gradient-enhanced HMBC experiment to identify long-range correlations between protons and carbons over 2-4 bonds (²JCH, ³JCH, ⁴JCH). This is the key experiment for connecting the molecular fragments.[10]
-
Data Interpretation: A Self-Validating Workflow
The power of this approach lies in using the output of one experiment to validate the next, creating a web of interlocking evidence that converges on a single, correct structure.
Step 1: Mapping the Spin System with COSY
The COSY spectrum reveals which protons are neighbors in a spin system. For our target molecule, the most important information will come from the aromatic region.
-
Expected Correlations : We expect to see a cross-peak connecting the proton at C6 to the proton at C7, as they are ortho to each other. We also expect a weaker, meta-coupling cross-peak between H4 and H6. The absence of a correlation from H4 to a proton at the 5-position, combined with its downfield shift, is strong initial evidence for substitution at C5. The protons at C2 and C9 (formyl) are singlets and will not show any COSY cross-peaks.
Caption: Expected COSY correlations for aromatic protons.
Step 2: Assigning C-H Pairs with HSQC
The HSQC experiment is a straightforward but crucial step. It definitively links each proton signal to the carbon signal of the atom it is directly bonded to.[10]
-
Expected Correlations :
-
The proton signal at ~8.4 ppm will correlate to the carbon signal at ~138 ppm (C2).
-
The proton signal at ~8.2 ppm will correlate to the carbon signal at ~125 ppm (C4).
-
The proton signal at ~7.9 ppm will correlate to the carbon signal at ~124 ppm (C6).
-
The proton signal at ~7.5 ppm will correlate to the carbon signal at ~113 ppm (C7).
-
The formyl proton at ~10.1 ppm will correlate to the formyl carbon at ~186 ppm (C8).
-
This experiment confirms the one-bond connectivities and validates the initial assignments from the 1D spectra.
Step 3: Building the Skeleton with HMBC
The HMBC spectrum provides the long-range connectivity data needed to piece the entire molecule together and, most importantly, confirm the precise location of the substituents.[9][11] The absence of a one-bond correlation in the HMBC spectrum helps to distinguish it from the HSQC.
-
Key Validating Correlations :
-
Formyl Group Placement : The formyl proton (H9, ~10.1 ppm) should show correlations to the carbon it is attached to (C8, ~186 ppm), the indole C3 (~119 ppm), and the bridgehead carbon C3a (~137 ppm). This confirms the formyl group is at the C3 position.
-
Carboxylic Acid Placement : The protons ortho and para to the C5 position will show correlations to the quaternary carbon at C5 and, crucially, to the carboxylic acid carbonyl carbon (C10, ~170 ppm).
-
H4 (~8.2 ppm) will show a ³J correlation to the carboxyl C10.
-
H6 (~7.9 ppm) will show a ²J correlation to the carboxyl C10.
-
These two correlations are irrefutable proof that the carboxylic acid is at the C5 position.
-
-
Overall Framework : Other key correlations, such as from the H2 proton to C3, C3a, and C7a, and from the N-H proton to C2 and C7a, will lock the entire indole ring system into place.
-
Caption: Key HMBC correlations confirming the structure.
Comparison of Analytical Techniques
| Technique | Information Provided | Strengths | Limitations for This Molecule |
| Mass Spectrometry (ESI-MS) | Molecular Weight, Elemental Formula | High sensitivity, small sample amount | Cannot distinguish between isomers (e.g., 5- vs. 6-carboxylic acid). |
| Infrared (IR) Spectroscopy | Presence of Functional Groups (N-H, C=O, O-H) | Fast, confirms key functional groups | Provides no information on the connectivity or placement of groups. |
| 1D NMR (¹H, ¹³C) | Proton/Carbon count, chemical environment | Quantitative, provides initial assignments | Ambiguity in assigning aromatic signals; cannot definitively prove connectivity. |
| 2D NMR (COSY, HSQC, HMBC) | Through-bond connectivity map | Unambiguously defines the molecular structure | Requires more instrument time and expertise in interpretation. |
Conclusion
By systematically applying a suite of 2D NMR experiments, we move from an educated guess to an empirical certainty. The COSY spectrum maps the proton-proton adjacencies, the HSQC spectrum assigns each proton to its carbon, and the HMBC spectrum provides the long-range correlations that function as molecular glue, connecting all fragments into a single, validated structure. This rigorous, multi-faceted approach provides the irrefutable structural evidence required for advancing a compound like this compound in a drug development pipeline, satisfying the stringent requirements of both internal governance and regulatory bodies.
References
- 1. moravek.com [moravek.com]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. Structure determination of two new indole-diterpenoids from Penicillium sp. CM-7 by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. benchchem.com [benchchem.com]
- 9. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the X-ray Crystallography of 3-Formyl-1H-indole-5-carboxylic Acid Derivatives: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds.[1] Derivatives of 3-formyl-1H-indole-5-carboxylic acid, in particular, serve as versatile intermediates in the synthesis of novel therapeutic agents, from anti-cancer to anti-inflammatory drugs.[2][3] The precise three-dimensional arrangement of atoms within these molecules is paramount, as it dictates their interaction with biological targets and, consequently, their efficacy and selectivity. While various analytical techniques offer structural insights, single-crystal X-ray diffraction (SC-XRD) remains the unequivocal gold standard for determining the absolute spatial arrangement of atoms in the solid state.[4][5][6]
This guide provides an in-depth, experience-driven perspective on the X-ray crystallography analysis of this compound derivatives. We will explore a robust experimental protocol, compare crystallographic data across related indole structures, and contextualize the power of SC-XRD by contrasting it with other common analytical methods.
Part 1: The Crystallography Workflow: From Powder to Structure
Obtaining a high-quality single crystal suitable for diffraction is often the most challenging step in the entire process.[4] The protocol outlined below is a self-validating system designed to maximize the probability of success for small organic molecules like indole derivatives. The causality behind each step is explained to provide a deeper understanding of the crystallization process.
Detailed Experimental Protocol for Crystallization and Data Collection
-
Material Purification & Solvent Selection (The Foundation):
-
Action: Begin with the highest purity sample of the target indole derivative (>99%). Impurities can inhibit crystal growth or become incorporated into the lattice, leading to poor diffraction quality.
-
Causality: Crystallization is a process of molecular self-assembly. Impurities disrupt the repeating pattern of the crystal lattice, preventing the formation of a well-ordered single crystal.
-
Action: Screen a variety of solvents to determine solubility. The ideal solvent will fully dissolve the compound when heated but show limited solubility at room or lower temperatures. Common choices for indole derivatives include methanol, ethanol, acetone, ethyl acetate, and mixtures with water or hexane.[7][8]
-
Causality: A steep solubility curve is essential for controlled precipitation. Rapid precipitation leads to amorphous powder or microcrystals, while a gradual decrease in solubility encourages the slow, ordered growth of a single crystal.
-
-
Growing the Single Crystal (Patience & Precision):
-
Action (Slow Evaporation): Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a clean vial. Cover the vial with a cap containing a few pinholes and leave it undisturbed in a vibration-free environment.
-
Causality: The slow, controlled removal of the solvent gradually increases the concentration of the solute, pushing it past the saturation point and initiating crystal nucleation and growth. The slow pace is critical for forming a single, well-defined lattice.
-
Action (Vapor Diffusion): Place a concentrated drop of the compound solution on a siliconized glass slide. Invert this slide over a well containing a "precipitant" or "anti-solvent" (a solvent in which the compound is poorly soluble but is miscible with the primary solvent). Seal the well.
-
Causality: The vapor of the more volatile solvent from the drop will slowly diffuse into the reservoir, while the vapor of the less volatile precipitant diffuses into the drop. This gradual change in the solvent environment of the drop slowly reduces the compound's solubility, promoting the growth of high-quality crystals. This is a highly controlled and widely used method.[9]
-
Action (Slow Cooling): Prepare a saturated solution at an elevated temperature. Insulate the container (e.g., in a dewar flask filled with warm water) to ensure a very slow return to room temperature, followed by potential transfer to a refrigerator (4°C) or freezer (-20°C).[7][8]
-
Causality: Solubility is temperature-dependent. A slow cooling rate prevents rapid precipitation and allows the molecules sufficient time to arrange themselves into an ordered crystal lattice.
-
-
Crystal Mounting & Data Acquisition (The Measurement):
-
Action: Using a micromanipulator and a nylon loop, carefully select a suitable crystal (typically 0.1-0.3 mm in size with sharp edges and no visible defects) and mount it on a goniometer head.[10] The crystal is often flash-cooled in a stream of liquid nitrogen to protect it from radiation damage.
-
Causality: A single, well-formed crystal is required to produce a clean diffraction pattern.[4] Flash-cooling vitrifies the solvent around the crystal and minimizes atomic vibrations, leading to sharper diffraction spots and higher-quality data.
-
Action: Center the crystal in the X-ray beam of a diffractometer. Collect a series of diffraction images as the crystal is rotated.[4][11] Monochromatic X-rays, typically from a Cu (λ ≈ 1.54 Å) or Mo (λ ≈ 0.71 Å) source, are used.[10]
-
Causality: As the crystal rotates, different planes of atoms within the lattice will satisfy Bragg's law of diffraction, producing a unique pattern of spots. Collecting data over a wide range of orientations is necessary to capture the complete three-dimensional diffraction pattern.
-
-
Structure Solution and Refinement (The Analysis):
-
Action: The collected diffraction data (spot intensities and positions) are processed to determine the unit cell parameters and space group. The structure is then "solved" using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map.
-
Causality: The symmetry and spacing of the diffraction pattern are directly related to the symmetry and dimensions of the repeating unit (the unit cell) of the crystal. The intensities of the spots are related to the arrangement of atoms within that unit cell.
-
Action: An atomic model is built into the electron density map. This model is then refined against the experimental data, adjusting atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns.[10]
-
Causality: Refinement is an iterative process of optimization. Its goal is to produce a final atomic model that is chemically sensible and accurately represents the molecule's structure as defined by the experimental X-ray diffraction data.
-
Visualizing the Workflow
Caption: Workflow for single-crystal X-ray diffraction analysis.
Part 2: Comparative Analysis of Indole Carboxylic Acid Derivatives
| Compound | Crystallization Conditions | Crystal System | Space Group | Key Intermolecular Interactions | Reference |
| Indole-2-carboxylic acid | Not specified | Orthorhombic | Pna2₁ | Chains linked by O–H···O and N–H···O hydrogen bonds. | [12] |
| 5-Methoxy-1H-indole-2-carboxylic acid (Polymorph 1) | Not specified | Monoclinic | C2/c | Ribbons formed by O–H···O and N–H···O hydrogen bonds. | [13] |
| 5-Methoxy-1H-indole-2-carboxylic acid (Polymorph 2) | Slow evaporation from methanol/water | Monoclinic | P2₁/c | Cyclic dimers via double O–H···O hydrogen bonds; N–H···O (methoxy) interactions. | [14][15] |
| Substituted triazolopyridazinoindole | Slow evaporation from DMF | Triclinic | P-1 | C-H···N, N-H···N hydrogen bonds; π-π stacking. | [16] |
Analysis of Trends:
-
Polymorphism: As demonstrated by 5-methoxy-1H-indole-2-carboxylic acid, the same molecule can crystallize in different forms (polymorphs) with distinct packing and intermolecular interactions, depending on the crystallization conditions.[14][15] This is critically important in the pharmaceutical industry, as different polymorphs can have different solubilities and bioavailabilities.
-
Hydrogen Bonding: Carboxylic acid and indole N-H groups are potent hydrogen bond donors. They consistently dominate the crystal packing, forming robust dimers, chains, or ribbon structures.[12][13][14] The presence of the 3-formyl group in our target class would introduce an additional hydrogen bond acceptor (the carbonyl oxygen), likely leading to more complex and varied hydrogen bonding networks.
-
Solvent Influence: The choice of solvent is not merely a medium for dissolution but can directly influence which polymorph is formed. The polarity of the solvent can affect which intermolecular interactions are favored during nucleation.[1]
Part 3: X-ray Crystallography vs. Alternative Analytical Techniques
No single technique tells the whole story. A multi-faceted analytical approach is essential for comprehensive characterization. X-ray crystallography provides the definitive solid-state structure, while other techniques offer complementary information about the molecule's identity, purity, and behavior in solution.
| Technique | Information Provided | Strengths | Limitations |
| Single-Crystal X-ray Diffraction (SC-XRD) | Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, intermolecular interactions in the solid state. | Unambiguous, definitive 3D structure determination; the "gold standard".[6] | Requires a suitable single crystal, which can be difficult to grow; provides no information on dynamics or solution-state structure.[5] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Covalent structure (connectivity of atoms), solution-state conformation, dynamic processes. | Provides detailed structural information in solution; non-destructive. | Does not provide precise bond lengths/angles; can be difficult to interpret for complex molecules. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (with high resolution), fragmentation patterns. | Extremely high sensitivity; confirms molecular formula. | Provides no information on 3D structure or atom connectivity. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Presence of specific functional groups (e.g., C=O, N-H, O-H). | Fast, simple, and provides a molecular "fingerprint".[17] | Provides limited information on the overall molecular structure; spectra can be complex. |
A Complementary Relationship
These techniques should be viewed as synergistic. For instance, NMR confirms the covalent structure that is then used as a starting point for building the model into the electron density map from XRD. Discrepancies between the solid-state (XRD) and solution-state (NMR) conformations can reveal important information about molecular flexibility, which is often crucial for drug-receptor binding.
Caption: Interplay of analytical techniques for molecular characterization.
Conclusion
The X-ray crystallography analysis of this compound derivatives, while challenging, yields unparalleled insight into their three-dimensional nature. The detailed atomic coordinates, bond parameters, and intermolecular interactions derived from a successful crystal structure analysis are invaluable for structure-activity relationship (SAR) studies, computational modeling, and rational drug design. By understanding the causality behind the experimental workflow and contextualizing the results with data from complementary techniques like NMR and MS, researchers can build a comprehensive and robust understanding of these medicinally important molecules, accelerating the journey from chemical synthesis to therapeutic application.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Video: Growing Crystals for X-ray Diffraction Analysis [jove.com]
- 5. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 6. excillum.com [excillum.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Expression, purification and crystallization of an indole prenyltransferase from Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Benchmarking New Synthetic Methods Against the Classic Fischer Indole Synthesis
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and biologically active natural products.[1] For over a century, the Fischer indole synthesis, discovered by Emil Fischer in 1883, has been a cornerstone for constructing this vital heterocycle.[2] However, the demands of modern drug discovery for molecular complexity, efficiency, and functional group tolerance have spurred the development of powerful new synthetic methodologies.
This guide provides an in-depth comparison of the classic Fischer indole synthesis against several prominent modern alternatives. We will dissect the mechanistic underpinnings, evaluate performance based on experimental data, and provide the procedural details necessary for practical application.
The Enduring Classic: The Fischer Indole Synthesis
The Fischer indole synthesis is a robust reaction that forms an indole from an arylhydrazine and a carbonyl compound (an aldehyde or ketone) under acidic conditions.[2] Its longevity is a testament to its utility and the relative simplicity of its starting materials.
Reaction Mechanism and Inherent Limitations
The reaction proceeds through the formation of an arylhydrazone, which tautomerizes to an enamine intermediate. A proton-catalyzed[3][3]-sigmatropic rearrangement, the key step, is followed by the loss of ammonia and aromatization to yield the indole ring system.[2]
Despite its historical significance, the classical Fischer synthesis suffers from several critical limitations:
-
Harsh Conditions : The reaction typically requires strong Brønsted or Lewis acids (e.g., HCl, ZnCl₂) and often high temperatures, which limits its compatibility with sensitive functional groups.[4][5]
-
Poor Regioselectivity : When using unsymmetrical ketones, the reaction can produce a mixture of regioisomeric indoles, complicating purification and reducing the yield of the desired product.[6]
-
Substrate Scope Constraints : The synthesis fails with acetaldehyde, meaning the parent indole cannot be directly synthesized this way.[5] Furthermore, substrates with certain electron-donating substituents can lead to competing cleavage pathways, causing the reaction to fail entirely.[7]
-
Starting Material Availability : While many simple arylhydrazines are common, more complex or substituted versions can be unstable or difficult to access.[8]
The Modern Arsenal: Transition-Metal Catalyzed Alternatives
The limitations of the Fischer synthesis have driven the innovation of new methods, many of which leverage the precision and mildness of transition-metal catalysis. These modern techniques offer significant advantages in scope, selectivity, and efficiency.
The Larock Indole Synthesis
Developed by Richard C. Larock, this powerful method constructs 2,3-disubstituted indoles via a palladium-catalyzed heteroannulation of an ortho-haloaniline (typically iodo- or bromo-) and a disubstituted alkyne.[3][9]
-
Causality of Improvement : The Larock synthesis circumvents the harsh acidic conditions of the Fischer method entirely. The palladium catalyst orchestrates a series of controlled steps—oxidative addition, alkyne insertion, and reductive elimination—under relatively mild, basic conditions.[3] This allows for the inclusion of a vast array of functional groups that would be incompatible with strong acids. The regioselectivity is generally high and dictated by the substituents on the alkyne.[3]
The Leimgruber-Batcho Indole Synthesis
A favorite in the pharmaceutical industry, the Leimgruber-Batcho synthesis is a two-step process that produces indoles from o-nitrotoluenes.[10] The first step is the formation of an enamine, followed by a reductive cyclization.[10]
-
Causality of Improvement : This method's primary advantage is its ability to produce indoles that are unsubstituted at the 2- and 3-positions, a task that is difficult with the Fischer synthesis. The starting materials (o-nitrotoluenes) are often commercially available or readily prepared.[10] The reaction conditions are mild, and the yields are typically very high, making it highly scalable and reliable.[11] The reduction of the nitro group can be achieved with various reagents, allowing the synthesis to be tailored to accommodate other functional groups.[10]
The Hegedus Indole Synthesis
This method involves the palladium(II)-mediated oxidative cyclization of ortho-alkenyl anilines to form indoles.[12][13]
-
Causality of Improvement : The Hegedus synthesis provides a convergent route to the indole core. The key step is an intramolecular aminopalladation of the olefin.[13] A catalytic version of the reaction was later developed using an oxidant to regenerate the active Pd(II) catalyst.[13] This approach offers a distinct disconnection for retrosynthetic analysis compared to the Fischer method and is effective for producing specific substitution patterns, such as 2-methylindole from 2-allylaniline.[12]
Buchwald-Hartwig Amination Approaches
While not a named indole synthesis in itself, the Buchwald-Hartwig amination is a premier C-N cross-coupling reaction that has been cleverly adapted for indole synthesis. One variation involves a palladium-catalyzed coupling of aryl bromides with hydrazones, which then undergo Fischer-type cyclization.[2][14] This modification broadens the scope by generating the necessary hydrazone intermediate in situ from more readily available aryl halides.[14]
Performance Benchmark: A Head-to-Head Comparison
To provide a clear, objective comparison, the following table summarizes typical experimental data for the synthesis of 2-phenylindole, a common benchmark molecule.
| Method | Starting Materials | Catalyst / Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Citation |
| Fischer Indole Synthesis | Phenylhydrazine, Acetophenone | Zinc chloride (ZnCl₂) | None (neat) | 170 | 0.1 | 72-80 | [15] |
| Larock Indole Synthesis | o-Iodoaniline, Phenylacetylene | Pd(OAc)₂ (5 mol%), K₂CO₃ | DMF | 100 | Not Specified | High | [16] |
| Hegedus Indole Synthesis | o-(α-phenylvinyl)aniline | PdCl₂(MeCN)₂ | THF | 65 | 4 | 58 | [12] |
| Leimgruber-Batcho | o-Nitro-α-phenyltoluene | 1. DMFDMA, Pyrrolidine2. Raney Ni, H₂ | Methanol/THF | Reflux / RT | Multi-step | High | [10][16] |
Note: The Leimgruber-Batcho synthesis is not ideal for 2-substituted indoles but is included to show the different class of starting material.
Detailed Experimental Protocols
To illustrate the practical differences, detailed procedures for the Fischer and Larock syntheses are provided.
Protocol 1: Classic Fischer Synthesis of 2-Phenylindole
This protocol is adapted from a literature procedure.[15]
Materials:
-
Acetophenone phenylhydrazone (53 g, 0.25 mol)
-
Anhydrous zinc chloride, powdered (250 g)
-
Clean sand (200 g)
-
2 M Hydrochloric acid
-
Ethanol
Procedure:
-
Preparation of Hydrazone (Step 1): Phenylhydrazine (27 g, 0.25 mol) is slowly added to acetophenone (29.5 g, 0.25 mol) with cooling. The mixture is allowed to stand until it solidifies completely. The solid acetophenone phenylhydrazone is collected (yield: 87-91%).
-
Cyclization (Step 2): An intimate mixture of freshly prepared acetophenone phenylhydrazone (53 g) and powdered anhydrous zinc chloride (250 g) is placed in a 1-L beaker.
-
The beaker is immersed in an oil bath preheated to 170°C, and the mixture is stirred vigorously. The mass will become liquid within 3-4 minutes.
-
The beaker is removed from the bath, and stirring is continued for 5 minutes. To prevent solidification, 200 g of clean sand is stirred into the hot mixture.
-
After cooling, the hardened mass is broken up and boiled with 500 mL of water and 50 mL of concentrated hydrochloric acid.
-
The crude 2-phenylindole is filtered, washed with water, and recrystallized from ethanol.
-
Yield: 72-80%.
Protocol 2: Modern Larock Synthesis of a 2,3-Disubstituted Indole
This is a general, representative protocol adapted from literature procedures.[16]
Materials:
-
ortho-Iodoaniline (1.0 equiv)
-
Disubstituted alkyne (2.0 - 3.0 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To an oven-dried reaction flask under an inert atmosphere (e.g., Argon or Nitrogen), add the o-iodoaniline, potassium carbonate, and palladium(II) acetate.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous DMF via syringe, followed by the disubstituted alkyne.
-
Heat the reaction mixture to 100°C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
The Fischer indole synthesis remains a valuable and historically significant reaction in the chemist's toolbox. Its simplicity and use of basic starting materials ensure its continued relevance, particularly in academic settings. However, for the synthesis of complex, highly functionalized molecules required in modern drug development, its limitations are significant.
Modern transition-metal-catalyzed methods, such as the Larock , Leimgruber-Batcho , and Hegedus syntheses, represent a paradigm shift in indole construction. They offer unparalleled advantages in:
-
Mildness: Operating under conditions that preserve sensitive functional groups.
-
Scope: Accommodating a much broader range of substrates.
-
Precision: Providing excellent control over regioselectivity.
For researchers and drug development professionals, a thorough understanding of these modern methods is not just advantageous—it is essential for navigating the challenges of contemporary organic synthesis and accelerating the discovery of new chemical entities.
References
- 1. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. testbook.com [testbook.com]
- 5. scienceinfo.com [scienceinfo.com]
- 6. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 7. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blogs.rsc.org [blogs.rsc.org]
- 9. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 10. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. Hegedus indole synthesis - Wikipedia [en.wikipedia.org]
- 13. thieme-connect.com [thieme-connect.com]
- 14. research.rug.nl [research.rug.nl]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
A Head-to-Head Comparison of CysLT1 Receptor Antagonists: An In-Depth Technical Guide for Researchers
This guide provides a comprehensive, head-to-head comparison of the antagonist activity of widely-used cysteinyl leukotriene receptor 1 (CysLT1) antagonists, including Montelukast, Zafirlukast, and Pranlukast. Designed for researchers, scientists, and drug development professionals, this document delves into the in vitro and in vivo methodologies used to characterize these compounds, presents comparative data, and offers insights into the underlying cellular mechanisms.
Introduction: The Critical Role of the CysLT1 Receptor in Inflammation
Cysteinyl leukotrienes (CysLTs), comprising LTC4, LTD4, and LTE4, are potent lipid mediators derived from the 5-lipoxygenase pathway of arachidonic acid metabolism.[1] These molecules play a pivotal role in the pathophysiology of inflammatory diseases, most notably asthma and allergic rhinitis.[2][3] Their pro-inflammatory effects, which include bronchoconstriction, increased vascular permeability, mucus secretion, and the recruitment of inflammatory cells, are primarily mediated through the CysLT1 receptor, a G protein-coupled receptor (GPCR).[1]
CysLT1 receptor antagonists, a class of drugs that includes Montelukast, Zafirlukast, and Pranlukast, competitively block the binding of CysLTs to the CysLT1 receptor, thereby mitigating the downstream inflammatory cascade.[1][2] While these drugs share a common mechanism of action, they exhibit distinct pharmacological and pharmacokinetic profiles that are critical for researchers to understand when designing preclinical studies and interpreting data.
The CysLT1 Receptor Signaling Cascade
Upon agonist binding, the CysLT1 receptor, predominantly coupled to Gq/11 G-proteins, initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in the physiological responses associated with CysLTs.
Diagram: CysLT1 Receptor Signaling Pathway
Caption: Simplified CysLT1 receptor signaling pathway.
In Vitro Head-to-Head Comparison
The in vitro antagonist activity of CysLT1 antagonists is primarily assessed through two key experimental approaches: radioligand binding assays and functional assays such as calcium mobilization.
Radioligand Binding Assays: Quantifying Receptor Affinity
Radioligand binding assays are the gold standard for determining the binding affinity (Ki) of a compound for its receptor. These assays typically involve incubating a radiolabeled ligand (e.g., [3H]LTD4) with a source of the CysLT1 receptor (e.g., guinea pig lung membranes) in the presence of varying concentrations of the unlabeled antagonist.
Experimental Protocol: CysLT1 Radioligand Binding Assay
-
Membrane Preparation:
-
Homogenize guinea pig lung tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of [3H]LTD4, and a range of concentrations of the unlabeled antagonist (e.g., Montelukast, Zafirlukast, or Pranlukast).
-
For determining non-specific binding, a high concentration of an unlabeled ligand is used.
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the antagonist concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assays: Assessing Functional Antagonism
Calcium mobilization assays provide a functional measure of antagonist activity by quantifying the inhibition of agonist-induced intracellular calcium release.
Experimental Protocol: Calcium Mobilization Assay
-
Cell Culture:
-
Culture cells endogenously expressing the CysLT1 receptor or a cell line engineered to overexpress the receptor (e.g., HEK293 cells) in a 96-well plate.
-
-
Fluorescent Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which increases in fluorescence intensity upon binding to calcium.
-
-
Antagonist Pre-incubation:
-
Pre-incubate the cells with varying concentrations of the CysLT1 antagonist for a defined period.
-
-
Agonist Stimulation and Signal Detection:
-
Add a CysLT1 receptor agonist (e.g., LTD4) to the wells to stimulate the receptor.
-
Measure the change in fluorescence intensity in real-time using a fluorescence plate reader (e.g., FLIPR).
-
-
Data Analysis:
-
Generate concentration-response curves for the agonist in the presence and absence of the antagonist.
-
Calculate the IC50 value for the antagonist, which represents the concentration required to inhibit 50% of the agonist-induced calcium response.
-
Diagram: In Vitro Experimental Workflow
Caption: Workflow for in vitro characterization of CysLT1 antagonists.
Comparative In Vitro Data
The following table summarizes the reported binding affinities (Ki) and functional potencies (IC50) of Montelukast, Zafirlukast, and Pranlukast. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited in the published literature, and values can vary depending on the specific assay conditions.
| Compound | Binding Affinity (Ki) (nM) | Functional Potency (IC50) (nM) | References |
| Montelukast | 0.18 - 5 | <1000 (vs. UDP), pA2 = 9.3 (vs. LTD4) | [4][5][6] |
| Zafirlukast | 0.26 | 20.6 (vs. LTD4), IC50 ~17 µM (VRAC inhibition) | [4][7] |
| Pranlukast | 0.99 ± 0.19 | <1000 (vs. UDP) | [4][6] |
In Vivo Head-to-Head Comparison
In vivo studies are crucial for evaluating the efficacy of CysLT1 antagonists in a physiological context. The guinea pig asthma model is a well-established and relevant model for this purpose, as the pathophysiology of bronchoconstriction in guinea pigs closely mimics that in humans.[8]
Guinea Pig Model of Allergic Asthma
Experimental Protocol: Guinea Pig Asthma Model
-
Sensitization:
-
Actively sensitize guinea pigs by intraperitoneal injection and inhalation of an allergen, typically ovalbumin (OVA).
-
-
Drug Administration:
-
Administer the CysLT1 antagonists (Montelukast, Zafirlukast, or Pranlukast) or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection).
-
-
Allergen Challenge:
-
After a specified pretreatment time, challenge the sensitized animals with an aerosolized solution of OVA.
-
-
Measurement of Bronchoconstriction:
-
Measure airway resistance and dynamic lung compliance using a whole-body plethysmograph to assess the degree of bronchoconstriction.
-
-
Assessment of Airway Inflammation:
-
Collect bronchoalveolar lavage (BAL) fluid to analyze the influx of inflammatory cells (e.g., eosinophils).
-
Perform histological analysis of lung tissue to assess for inflammatory cell infiltration and mucus production.
-
-
Data Analysis:
-
Compare the changes in airway mechanics and inflammatory markers between the antagonist-treated groups and the vehicle control group to determine the in vivo efficacy.
-
Diagram: In Vivo Experimental Workflow
Caption: Workflow for in vivo comparison in a guinea pig asthma model.
Comparative In Vivo Efficacy
Pharmacokinetic Profiles: A Key Differentiator
The pharmacokinetic properties of CysLT1 antagonists, including their absorption, distribution, metabolism, and excretion, significantly influence their clinical utility and are important considerations in preclinical study design.
| Parameter | Montelukast | Zafirlukast | Pranlukast | References |
| Bioavailability | ~64% in humans; lower in rats (~33%) | ~90% in humans (fasting); food reduces by ~40% | Variable | [11] |
| Protein Binding | >99% | >99% | >99% | [11] |
| Metabolism | Extensively hepatic (CYP3A4, 2C9, 2C8) | Extensively hepatic (primarily CYP2C9) | Hepatic | [11] |
| Half-life | 2.7 - 5.5 hours in humans | ~10 hours in humans | ~1.5 hours in humans | [12] |
| Excretion | Primarily fecal | Primarily fecal | Primarily fecal | [11] |
Conclusion and Future Directions
Montelukast, Zafirlukast, and Pranlukast are potent and selective CysLT1 receptor antagonists with demonstrated efficacy in preclinical models and clinical settings. While they share a common mechanism of action, this guide highlights key differences in their in vitro potencies and pharmacokinetic profiles. The choice of antagonist for a particular research application should be guided by these differences.
Future research should focus on direct, head-to-head in vivo comparisons of these antagonists to provide a more definitive understanding of their relative potencies in a physiological setting. Additionally, further investigation into their off-target effects and potential for biased signaling at the CysLT1 receptor could provide valuable insights for the development of next-generation CysLT1-targeted therapies.
References
- 1. Cysteinyl Leukotriene Receptor-1 Antagonists as Modulators of Innate Immune Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacodynamic properties of leukotriene receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leukotriene-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. CysLT1 leukotriene receptor antagonists inhibit the effects of nucleotides acting at P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CysLT1 receptor antagonists pranlukast and zafirlukast inhibit LRRC8-mediated volume regulated anion channels independently of the receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Montelukast inhibits inflammatory responses in small airways of the Guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of montelukast in a guinea pig model of cough variant asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of 2,2-dimethylchromanol cysteinyl LT1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
Isotopic labeling studies to confirm reaction mechanisms
An In-Depth Guide to Isotopic Labeling Studies for the Confirmation of Reaction Mechanisms
Authored by a Senior Application Scientist
For researchers, scientists, and professionals in drug development, elucidating a chemical reaction's mechanism is paramount. It provides the fundamental understanding needed to optimize reaction conditions, control stereochemistry, and design novel therapeutics. Among the most powerful tools for this purpose is the isotopic labeling study, a technique that provides unambiguous evidence of bond formations, cleavages, and atomic rearrangements. This guide offers a comprehensive comparison of isotopic labeling strategies, supported by experimental data and protocols, to empower you in your mechanistic investigations.
The Principle of Isotopic Labeling in Mechanistic Studies
Isotopic labeling involves the substitution of an atom in a reactant with one of its isotopes, which has the same number of protons but a different number of neutrons. Since isotopes of an element have the same chemical properties, the labeled molecule will undergo the same reactions as its unlabeled counterpart. However, the difference in mass allows the labeled atom to be traced throughout the reaction, providing a "stop-motion" picture of the molecular transformations. The choice of isotope and the analytical method for its detection are critical decisions that influence the success of the study.
Comparative Analysis of Common Isotopes for Labeling
The selection of an appropriate isotope is a critical first step in designing a labeling study. The ideal isotope should be readily available, easily incorporated into the starting material, and detectable by common analytical techniques.
| Isotope | Natural Abundance (%) | Key Applications in Mechanistic Studies | Common Analytical Techniques |
| Deuterium (²H or D) | 0.015 | Probing kinetic isotope effects (KIEs) to identify rate-determining steps involving C-H bond cleavage. | NMR Spectroscopy, Mass Spectrometry |
| Carbon-13 (¹³C) | 1.1 | Tracing the fate of carbon backbones in complex rearrangements and biosynthetic pathways. | ¹³C NMR Spectroscopy, Mass Spectrometry |
| Nitrogen-15 (¹⁵N) | 0.37 | Elucidating mechanisms of reactions involving nitrogen-containing functional groups, such as aminations and rearrangements. | ¹⁵N NMR Spectroscopy, Mass Spectrometry |
| Oxygen-18 (¹⁸O) | 0.20 | Investigating mechanisms of hydrolysis, esterification, and oxidation reactions. | Mass Spectrometry, Infrared Spectroscopy |
The Kinetic Isotope Effect: A Powerful Mechanistic Probe
A primary application of deuterium labeling is the investigation of the kinetic isotope effect (KIE). The KIE is the change in the rate of a reaction when an atom in a reactant is replaced by one of its isotopes. A significant KIE is observed when the bond to the labeled atom is broken or formed in the rate-determining step of the reaction. For instance, the replacement of a hydrogen atom with a deuterium atom can lead to a significant decrease in the reaction rate if the C-H bond is cleaved in the slowest step. This is because the greater mass of deuterium results in a lower zero-point energy for the C-D bond compared to the C-H bond, requiring more energy to break.
Workflow of an Isotopic Labeling Study
The following diagram illustrates the general workflow of an isotopic labeling experiment designed to probe a reaction mechanism.
Caption: General workflow for a mechanistic study using isotopic labeling.
Experimental Protocol: A Case Study of the Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation is a classic example of a reaction whose mechanism has been extensively studied using isotopic labeling. This reaction involves the oxidation of a ketone to an ester using a peroxyacid. The key mechanistic question is which of the two alkyl groups attached to the carbonyl carbon migrates to the oxygen atom.
Step-by-Step Protocol for an ¹⁸O-Labeling Study of the Baeyer-Villiger Oxidation
-
Synthesis of ¹⁸O-Labeled Ketone: The starting ketone is labeled with ¹⁸O at the carbonyl oxygen. This can be achieved by acid-catalyzed exchange with H₂¹⁸O.
-
Reaction Setup: The ¹⁸O-labeled ketone is subjected to the Baeyer-Villiger oxidation conditions using an unlabeled peroxyacid (e.g., m-CPBA). A parallel reaction is run with the unlabeled ketone as a control.
-
Product Isolation: The ester product is isolated and purified from the reaction mixture using standard techniques such as column chromatography.
-
Mass Spectrometric Analysis: The mass spectra of the labeled and unlabeled ester products are recorded. An increase in the molecular ion peak by 2 m/z units for the labeled product compared to the unlabeled product will confirm the incorporation of ¹⁸O.
-
¹³C NMR Analysis: While mass spectrometry confirms the presence of the label, ¹³C NMR spectroscopy can pinpoint its location. The ¹³C spectrum of the ester product is analyzed to determine if the ¹⁸O label is in the carbonyl group or the alkoxy group of the ester. This is possible due to the isotope-induced shift in the resonance of the adjacent carbon atom.
Interpreting the Results
In the Baeyer-Villiger oxidation, experimental evidence from ¹⁸O-labeling studies has shown that the carbonyl oxygen of the starting ketone becomes the carbonyl oxygen of the ester product. This indicates that the migratory aptitude of the alkyl groups determines the regioselectivity of the reaction.
Caption: Fate of the ¹⁸O label in the Baeyer-Villiger oxidation.
Advanced Techniques and Considerations
For more complex reaction mechanisms, more sophisticated isotopic labeling experiments may be necessary. These can include:
-
Double-labeling studies: Using two different isotopes to track the fate of multiple atoms simultaneously.
-
Isotopic scrambling experiments: Investigating the possibility of reversible steps or symmetrical intermediates by observing the distribution of isotopes in the products.
-
Computational modeling: Combining experimental data from isotopic labeling with theoretical calculations to provide a more complete picture of the reaction mechanism.
Conclusion
Isotopic labeling is an indispensable tool for the rigorous elucidation of reaction mechanisms. By providing a direct means of tracing the path of atoms during a chemical transformation, it offers a level of insight that is often unattainable through other methods. The careful selection of the isotope, the design of the labeling experiment, and the choice of analytical technique are all critical for obtaining unambiguous and reliable results. When executed with precision, isotopic labeling studies provide the foundational knowledge necessary for advancing chemical synthesis and drug discovery.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
